molecular formula C7H5Cl2N3O3 B14619348 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide CAS No. 59290-77-6

2-(Dichloromethyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14619348
CAS No.: 59290-77-6
M. Wt: 250.04 g/mol
InChI Key: CMZBLVWNIABVLJ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a nitro group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide typically involves multiple steps One common method starts with the nitration of pyridine derivatives to introduce the nitro groupThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions include amino derivatives, methyl derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-(Dichloromethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
  • Dichloromethane

Uniqueness

2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

59290-77-6

Molecular Formula

C7H5Cl2N3O3

Molecular Weight

250.04 g/mol

IUPAC Name

2-(dichloromethyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H5Cl2N3O3/c8-6(9)5-4(7(10)13)1-3(2-11-5)12(14)15/h1-2,6H,(H2,10,13)

InChI Key

CMZBLVWNIABVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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